molecular formula C8H7F3N2O2 B7722875 N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide

Cat. No.: B7722875
M. Wt: 220.15 g/mol
InChI Key: KGHGHEPVWUOJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide: is a chemical compound with the molecular formula C8H7F3N2O2 It is known for its unique structure, which includes a trifluoromethoxy group attached to a benzene ring, and a carboximidamide group with an additional hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-(trifluoromethoxy)benzonitrile.

    Hydroxylamine Reaction: The benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the corresponding amidoxime.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide in high purity.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, stabilizing the interaction with the target. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(methoxy)benzenecarboximidamide
  • N’-hydroxy-2-(ethoxy)benzenecarboximidamide
  • N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Uniqueness

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGHEPVWUOJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383339
Record name N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-84-3
Record name N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine (Fluka 55458; 50% in water; 4.81 mL; 80.16 mmol; 5 eq.) was added to a solution of 2-(trifluoromethoxy)benzonitrile (Apollo PC7438E; 3 g; 16.03 mmol; 1 eq.) in EtOH (20 mL) and the reaction mixture was stirred at 60° C. for 10 hours. Evaporation in vacuo gave a white solid, which was further dried under high vacuum to afford the title compound (3.30 g, 94%) as a white solid.
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.